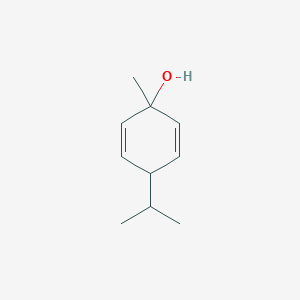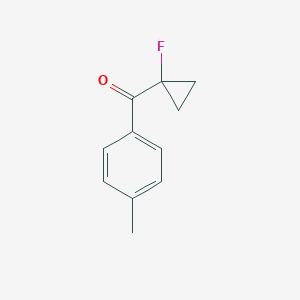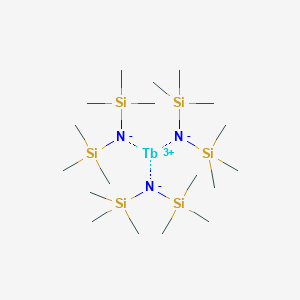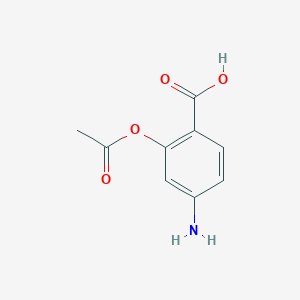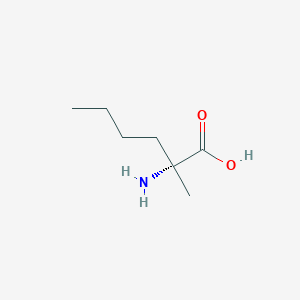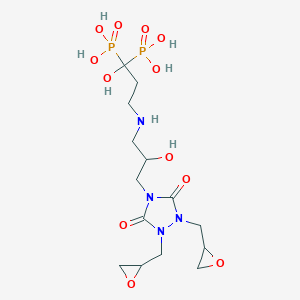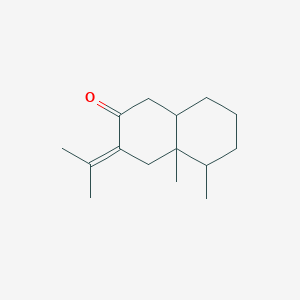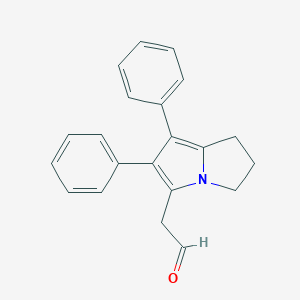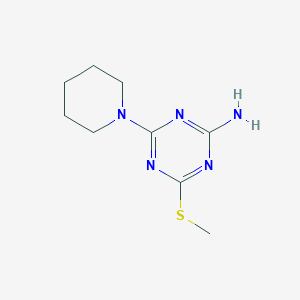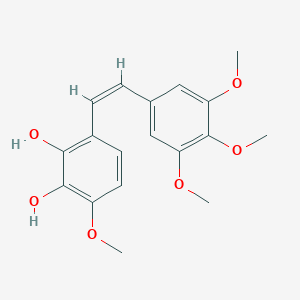
Combretastatina A-1
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Combretastatin A-1 has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Combretastatin A-1 primarily targets the β-subunit of tubulin . Tubulin is a key protein involved in the formation of microtubules, which are essential for maintaining cell structure, motility, intercellular transport, and cell division .
Mode of Action
Combretastatin A-1 interacts with its target by binding to the colchicine site on the β-subunit of tubulin . This binding inhibits tubulin polymerization, which prevents cancer cells from producing microtubules . This interaction leads to changes in the shape of vasculature endothelial cells .
Biochemical Pathways
The primary biochemical pathway affected by Combretastatin A-1 is the tubulin polymerization pathway . By inhibiting this pathway, Combretastatin A-1 disrupts the formation of microtubules, which are crucial for various cellular functions . Additionally, Combretastatin A-1 phosphate has been found to down-regulate proteins related to the pathway of p-AKT, Mcl-1, and Wnt/β-catenin, comprising GSK-3βSer9 and β-catenin .
Pharmacokinetics
Combretastatin A-1 is a water-soluble prodrug that the body can rapidly metabolize . It is predominantly excreted into urine and feces . The pharmacokinetic profile of Combretastatin A-1 is complex, with up to 14 metabolites being detected in the plasma .
Result of Action
The result of Combretastatin A-1’s action is the induction of cell apoptosis in proliferating endothelial cells . This is achieved through the destabilization of tubulin . Additionally, it causes a change in shape in vasculature endothelial cells, leading to a variety of effects that result in necrosis of the tumor core .
Análisis Bioquímico
Biochemical Properties
Combretastatin A-1 plays a significant role in biochemical reactions. It inhibits tubulin polymerization by reversibly binding to the colchicine binding sites . This interaction with tubulin, a globular protein, disrupts the microtubule network within a cell, which is crucial for cell division and intracellular transport .
Cellular Effects
Combretastatin A-1 has profound effects on various types of cells and cellular processes. It inhibits tumor growth by a novel antivascular and antineogenesis mechanism in which it stops blood flows to the blood vessels causing necrosis . It also down-regulates proteins related to the pathway of p-AKT, Mcl-1, and Wnt/β-catenin, comprising GSK-3βSer9 and β-catenin .
Molecular Mechanism
At the molecular level, Combretastatin A-1 exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the colchicine binding sites on tubulin, inhibiting its polymerization and disrupting the microtubule network . This disruption leads to cell cycle arrest and ultimately cell death .
Temporal Effects in Laboratory Settings
Over time, Combretastatin A-1 has shown consistent cytotoxic activities against a wide variety of cancer cell lines
Dosage Effects in Animal Models
In murine models, Combretastatin A-1 exhibits in vivo efficacy against a wide variety of tumor types
Metabolic Pathways
It is known to interact with tubulin, a key protein in the microtubule network, suggesting it may play a role in cellular metabolism .
Transport and Distribution
Its ability to bind to tubulin suggests it may be transported along the microtubule network .
Subcellular Localization
The subcellular localization of Combretastatin A-1 is likely associated with the microtubule network due to its binding affinity for tubulin
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Combretastatin A-1 can be synthesized through various methods, including the Wittig reaction, which involves the use of potassium carbonate and lithium hydroxide in water . Another method involves the use of triethylamine and acetic anhydride under microwave conditions .
Industrial Production Methods: Industrial production of Combretastatin A-1 typically involves bioassay-guided purification from the extracts of Combretum caffrum . This method ensures the isolation of the compound in its most potent form.
Análisis De Reacciones Químicas
Types of Reactions: Combretastatin A-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of Combretastatin A-1, which are often evaluated for their enhanced biological activities .
Comparación Con Compuestos Similares
Combretastatin A-4: Another potent stilbenoid with similar antiangiogenic and antimitotic properties.
Combretastatin B-1: A dihydrostilbene with cytotoxic activities.
Combretastatin C: A phenanthrene derivative with notable biological activities.
Combretastatin D: A macrocyclic lactone with unique structural features.
Uniqueness: Combretastatin A-1 is unique due to its high potency in inhibiting tubulin polymerization and its significant antiangiogenic effects . Its ability to selectively target tumor vasculature makes it a promising candidate for cancer therapy .
Propiedades
IUPAC Name |
3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSYSJSHVJULID-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028842 | |
| Record name | Combretastatin A-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109971-63-3 | |
| Record name | Combretastatin A1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109971-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Combretastatin A-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109971633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Combretastatin A-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COMBRETASTATIN A-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2222ATS339 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


